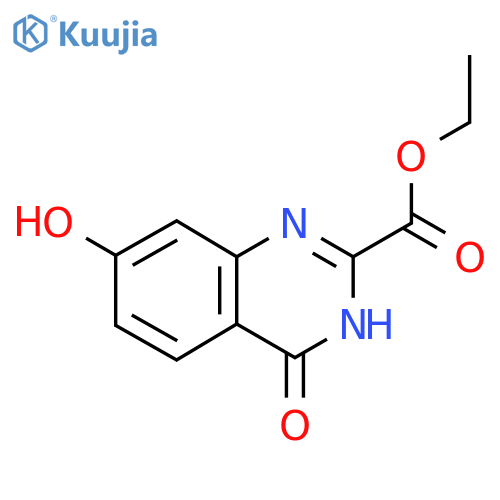Cas no 1416439-63-8 (Ethyl 4,7-dihydroxyquinazoline-2-carboxylate)

1416439-63-8 structure
商品名:Ethyl 4,7-dihydroxyquinazoline-2-carboxylate
CAS番号:1416439-63-8
MF:C11H10N2O4
メガワット:234.208102703094
CID:4821663
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ETHYL 4,7-DIHYDROXYQUINAZOLINE-2-CARBOXYLATE
- Ethyl 4,7-dihydroxyquinazoline-2-carboxylate
-
- インチ: 1S/C11H10N2O4/c1-2-17-11(16)9-12-8-5-6(14)3-4-7(8)10(15)13-9/h3-5,14H,2H2,1H3,(H,12,13,15)
- InChIKey: DDKKEGSRTCHEJX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=NC2C=C(C=CC=2C(N1)=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 367
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 88
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM209037-1g |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate |
1416439-63-8 | 97% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189011380-1g |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate |
1416439-63-8 | 97% | 1g |
646.80 USD | 2021-06-01 | |
| Chemenu | CM209037-1g |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate |
1416439-63-8 | 97% | 1g |
$547 | 2021-08-04 |
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
1416439-63-8 (Ethyl 4,7-dihydroxyquinazoline-2-carboxylate) 関連製品
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
